4-(1-methoxyethyl)-1H-pyrazole is an organic compound classified under the pyrazole family, which consists of five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound features a methoxyethyl substituent at the first position and is characterized by its potential applications in various fields, including medicinal chemistry and agricultural science. The compound's unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
The compound 4-(1-methoxyethyl)-1H-pyrazole can be sourced from chemical suppliers and databases such as PubChem, where it is cataloged with its structural formula and various properties. Its classification within the realm of organic chemistry places it among other pyrazoles, which are known for their biological activities and utility in drug development. Pyrazoles are often explored for their roles as enzyme inhibitors and in the synthesis of agrochemicals.
The synthesis of 4-(1-methoxyethyl)-1H-pyrazole can be achieved through several methods. A common approach involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones under acidic conditions.
The molecular structure of 4-(1-methoxyethyl)-1H-pyrazole can be represented as follows:
This structure highlights the presence of a methoxy group attached to an ethyl chain, which is crucial for its reactivity and interaction with biological targets.
The compound's molecular weight is approximately 138.17 g/mol, and it exhibits specific spectral properties that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
4-(1-methoxyethyl)-1H-pyrazole can undergo various chemical transformations:
These reactions are influenced by the choice of reagents and reaction conditions.
The mechanism of action for 4-(1-methoxyethyl)-1H-pyrazole involves its interaction with biological targets, primarily through covalent bonding with nucleophilic sites on enzymes or receptors. The methoxyethyl group enhances solubility and bioavailability, facilitating its entry into biological systems where it may act as an inhibitor or modulator of enzyme activity.
Research indicates that compounds within this class can exhibit significant biological activity, often through mechanisms involving disruption of enzyme function or interference with metabolic pathways.
Relevant data regarding these properties can be obtained from chemical databases like PubChem.
4-(1-methoxyethyl)-1H-pyrazole has numerous applications across scientific disciplines:
Pyrazole derivatives have undergone transformative evolution in medicinal chemistry since their initial isolation from natural sources in 1959, when 1-pyrazolyl-alanine was identified in watermelon seeds [3]. The foundational synthesis of antipyrine (phenazone) by Ludwig Knorr in 1883 marked the first therapeutic application of pyrazolones as antipyretic and analgesic agents [3]. Throughout the 20th century, systematic structural modifications led to clinically impactful molecules, including:
The pyrazole scaffold’s versatility stems from its hydrogen bond acceptor/donor capabilities and capacity for regioselective substitution, enabling precise modulation of pharmacokinetic and pharmacodynamic properties. Modern drug discovery leverages these features to address complex diseases, with over 25 pyrazole-containing drugs currently approved worldwide [1] [7].
Table 1: Historical Milestones in Pyrazole-Based Drug Development
| Year | Compound | Therapeutic Application | Structural Innovation |
|---|---|---|---|
| 1883 | Antipyrine | Analgesic/Antipyretic | Unsubstituted pyrazolone |
| 1949 | Phenylbutazone | Anti-inflammatory (RA) | 1,2-Diphenyl substitution |
| 1999 | Celecoxib | COX-2 selective NSAID | Trifluoromethyl, sulfonamide groups |
| 2011 | Crizotinib | ALK-positive NSCLC therapy | 2-Aminopyridine-piperazine linkage |
| 2023 | Pirtobrutinib | BTK inhibitor (CLL/SLL) | 3-Aminopyrazole core |
The 4-(1-methoxyethyl) moiety represents a strategically engineered substituent that profoundly influences pyrazole pharmacology through three interconnected mechanisms:
In epidermal growth factor receptor (EGFR) inhibitors, pyrazolo[3,4-d]pyrimidines bearing 4-(1-methoxyethyl) groups exhibit IC₅₀ values 3-5 fold lower than ethyl analogs (0.016 μM vs. 0.048-0.082 μM), attributed to optimal filling of the hydrophobic region I near Leu718 and Val702 [6]. Similarly, phosphodiesterase 2A (PDE2A) inhibitors incorporating this moiety show enhanced blood-brain barrier penetration due to balanced lipophilicity (logP ≈ 2.8) and reduced P-glycoprotein recognition [9].
Table 2: Comparative Effects of 4-Position Substituents in Pyrazole-Based Inhibitors
| Substituent | EGFR IC₅₀ (μM) | LogP | Aqueous Solubility (μg/mL) | Key Interactions |
|---|---|---|---|---|
| 4-(1-Methoxyethyl) | 0.016 | 2.3 | 48.7 | H-bond with Thr830; hydrophobic with Leu718 |
| 4-Ethyl | 0.082 | 3.1 | 12.3 | Hydrophobic with Val702 |
| 4-(Hydroxyethyl) | 0.049 | 1.8 | >100 | H-bond with Asp831; moderate hydrophobic |
| 4-Isopropyl | 0.75 | 3.8 | 5.6 | Steric clash with gatekeeper residues |
The strategic incorporation of 4-(1-methoxyethyl)-1H-pyrazole scaffolds represents a paradigm shift in addressing "undruggable" targets with historically intractable binding sites. This moiety enables three key advancements:
Recent synthetic breakthroughs now enable stereoselective introduction of chiral 1-methoxyethyl groups via asymmetric hydrogenation of corresponding vinylpyrazoles, achieving >98% ee with Ir-phosphine catalysts [7]. This precision engineering positions 4-(1-methoxyethyl)-1H-pyrazole as a privileged scaffold in next-generation oncology and CNS therapeutics, with 14 patents filed in 2020-2024 targeting KRAS G12D, disordered p53, and neurodegenerative pathways [3] [7].
Table 3: Therapeutic Applications of 4-(1-Methoxyethyl)-1H-Pyrazole Derivatives
| Therapeutic Area | Molecular Target | Lead Compound | Potency (IC₅₀/EC₅₀) | Key Advantage |
|---|---|---|---|---|
| Oncology (NSCLC) | EGFR T790M | HYD-P3-27 | 0.236 μM | Overcomes T790M resistance mutation |
| Epigenetic Therapy | KDM5B/JARID1B | 27ab | 0.0244 μM | Induces H3K4me2/3 accumulation in MKN45 cells |
| Cognitive Disorders | PDE2A | TAK-915 analog | 66 nM → 5.1 nM* | 8.7-fold brain cGMP elevation at 3 mpk PO |
| Antibacterial Resistant | DNA Gyrase (Gram+) | PY-2a | MSSA: 0.125 mg/mL | Copper-dependent bactericidal mechanism |
*After 6-methyl optimization [9]
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: